Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride

Vue d'ensemble

Description

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in the development of bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

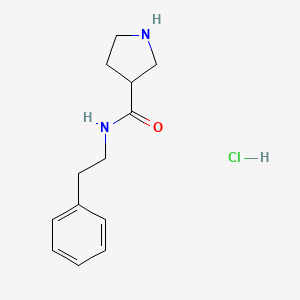

The compound features a pyrrolidine ring that allows for unique interactions with proteins and enzymes. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 239.72 g/mol

Unique Features

- The presence of the phenethyl-amide moiety contributes to its distinct biological activities compared to other pyrrolidine derivatives.

- The spatial orientation of substituents on the pyrrolidine ring influences its binding affinity to target proteins.

Medicinal Chemistry

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is explored for potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungi, necessitating further exploration for efficacy against multidrug-resistant strains.

- Anticancer Activity : Certain derivatives have demonstrated significant cytotoxic effects on A549 lung cancer cells, with reductions in cell viability observed.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of BACE-1, an enzyme linked to Alzheimer's disease, showcasing sub-micromolar activity.

Organic Synthesis

It serves as a building block in organic synthesis, contributing to the development of new synthetic methodologies. The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating new derivatives.

Biological Studies

Research has focused on its interactions with biological targets:

- Inhibition of InhA : A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis has been targeted by pyrrolidine derivatives, highlighting their potential as antituberculosis agents .

- Pharmacokinetics : Modifications in the compound's structure can enhance absorption and reduce toxicity, improving overall bioavailability.

Industrial Applications

The compound is utilized in producing various chemical products and intermediates, showcasing its relevance beyond academic research.

Case Study 1: Anticancer Efficacy

In an experimental setup involving A549 human pulmonary cancer cells:

- Various pyrrolidine derivatives were tested.

- Results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity, with one derivative reducing cell viability to 21.2% after treatment.

Case Study 2: Antimicrobial Screening

A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial pathogens:

- The broth microdilution technique revealed varied activity levels.

- Some compounds showed promising results, warranting further investigation into their structure-activity relationships.

Mécanisme D'action

The mechanism of action of pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.

Uniqueness

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is unique due to its specific functional groups and the presence of the phenethyl-amide moiety. This unique structure allows it to interact with different biological targets and exhibit distinct biological activities compared to other pyrrolidine derivatives .

Activité Biologique

Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride contains a pyrrolidine ring, which enhances its ability to interact with various biological targets. The compound is characterized by the following structural formula:

This structure allows for diverse interactions with proteins and enzymes, making it a valuable scaffold in drug discovery.

Target of Action : Pyrrolidine derivatives, including this compound, have been identified as potential inhibitors of key enzymes involved in various diseases. For example, they have shown promise as inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

Mode of Action : The biological activity is attributed to the spatial orientation of substituents on the pyrrolidine ring, which influences binding affinity to target proteins. The compound can form hydrogen bonds with active site residues, enhancing its inhibitory effects .

Pharmacokinetics

The pharmacokinetic profile of pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride indicates favorable absorption and distribution characteristics. The introduction of heteroatoms in the structure can modify physicochemical properties, improving bioavailability and reducing toxicity .

Biological Activities

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acid exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. However, specific derivatives need further exploration for their efficacy against multidrug-resistant strains .

- Anticancer Activity : Recent research has highlighted the anticancer potential of pyrrolidine derivatives. For instance, certain derivatives have shown significant cytotoxic effects on A549 lung cancer cells, reducing cell viability by up to 63% compared to controls .

- Enzyme Inhibition : Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride has been identified as a potent inhibitor of BACE-1, an enzyme implicated in Alzheimer's disease. Its derivatives demonstrated sub-micromolar activity against this target .

Case Study 1: Anticancer Efficacy

In a study involving A549 human pulmonary cancer cells, various pyrrolidine derivatives were tested for their cytotoxic effects. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity, with one derivative reducing cell viability to 21.2% after treatment .

Case Study 2: Antimicrobial Screening

A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial pathogens using the broth microdilution technique. While some compounds showed no activity (MIC > 128 µg/mL), others demonstrated promising results warranting further investigation into their structure-activity relationships .

Comparative Analysis

| Compound Type | Biological Activity | Remarks |

|---|---|---|

| Pyrrolidine Derivatives | Antimicrobial | Effective against Gram-positive bacteria |

| Pyrrolidine Carboxamides | Inhibitors of InhA | Potential antituberculosis agents |

| 5-Oxo-Pyrrolidines | BACE-1 inhibition | Sub-micromolar activity |

Propriétés

IUPAC Name |

N-(2-phenylethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIDDGVTROIVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.